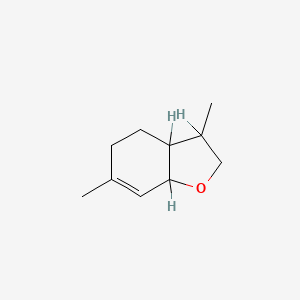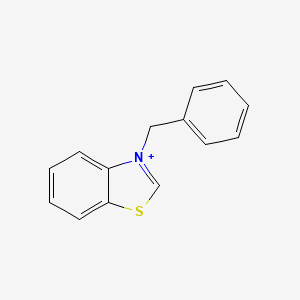
5alpha-Cholestan-3-one
Übersicht
Beschreibung
5alpha-Cholestan-3-one is a steroidal compound with the molecular formula C27H46O. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is a derivative of cholesterol and plays a significant role in various biological processes .
Wirkmechanismus
Target of Action
5alpha-Cholestan-3-one, also known as Coprostanone, is an endogenous metabolite . It is primarily located in the cell membrane
Mode of Action
It is known to be an intermediate product in cholesterol metabolism .
Biochemical Pathways
This compound is involved in cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms
Result of Action
It is known to be an intermediate product in cholesterol metabolism , suggesting it plays a role in the regulation of cholesterol levels in the body.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of intestinal microorganisms is necessary for its formation from cholesterol . Other factors such as diet, lifestyle, and overall health status may also impact its levels and function in the body.
Biochemische Analyse
Biochemical Properties
5alpha-Cholestan-3-one is involved in several biochemical reactions, primarily as a substrate for enzymes. One of the key enzymes it interacts with is cholestenone 5alpha-reductase, which catalyzes the conversion of this compound to cholest-4-en-3-one . This interaction is crucial for the metabolism of sterols in mammals. Additionally, this compound is known to interact with NADP+ as a cofactor in this enzymatic reaction, resulting in the production of NADPH and H+ .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to play a role in the regulation of cholesterol levels within cells. The compound’s interaction with enzymes like cholestenone 5alpha-reductase can impact the synthesis and degradation of cholesterol, thereby affecting cellular lipid metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and cofactors. The primary mechanism involves its role as a substrate for cholestenone 5alpha-reductase, where it undergoes reduction to form cholest-4-en-3-one . This reaction is essential for maintaining the balance of sterol intermediates in the cell. The binding of this compound to the enzyme’s active site facilitates the transfer of electrons from NADP+ to the steroid, resulting in its reduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can influence cellular lipid metabolism over time, potentially leading to changes in cholesterol levels and other sterol intermediates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to regulate cholesterol metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in lipid homeostasis and potential liver toxicity . These findings highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in the metabolic pathways of sterol biosynthesis and degradation. It serves as a substrate for cholestenone 5alpha-reductase, which converts it to cholest-4-en-3-one . This reaction is part of the broader pathway of cholesterol metabolism, where this compound plays a role in maintaining the balance of sterol intermediates. The compound’s interaction with NADP+ as a cofactor is also crucial for its metabolic function .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is essential for its role in sterol metabolism, as it needs to reach specific sites within the cell to interact with enzymes like cholestenone 5alpha-reductase.
Subcellular Localization
This compound is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate sites for its biochemical functions. The compound’s presence in these compartments is crucial for its role in sterol metabolism and its interactions with enzymes involved in cholesterol synthesis and degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Cholestan-3-one can be synthesized through the reduction of cholest-4-en-3-one using specific enzymes such as cholestenone 5alpha-reductase. This enzyme catalyzes the conversion of cholest-4-en-3-one to this compound in the presence of NADPH as a cofactor .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to convert cholesterol or its derivatives into this compound through a series of enzymatic reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced steroidal compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated steroids and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
5alpha-Cholestan-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in metabolic pathways and its interactions with cellular receptors.
Medicine: Research focuses on its potential therapeutic applications, including its role in hormone regulation and as a biomarker for certain diseases.
Industry: It is employed in the synthesis of novel molecules for drug discovery and material science
Vergleich Mit ähnlichen Verbindungen
5alpha-Cholestane: A closely related compound with a similar steroidal structure.
Cholest-4-en-3-one: The precursor compound from which 5alpha-Cholestan-3-one is synthesized.
Cholesterol: The parent compound from which both this compound and 5alpha-Cholestane are derived
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of various steroidal compounds. Its ability to undergo diverse chemical reactions and its involvement in metabolic pathways make it a valuable compound for research in multiple scientific disciplines .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESKGJQREUXSRR-UXIWKSIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016294 | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-88-1 | |
| Record name | 5α-Cholestan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pha-Cholestanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 130 °C | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5α-cholestan-3-one in brassinosteroid biosynthesis?
A1: 5α-Cholestan-3-one is a key intermediate in the biosynthesis of brassinosteroids (BRs), plant hormones crucial for growth and development. Specifically, it is formed from (24R)-24-methylcholest-4-en-3-one via a 5α-reduction catalyzed by the enzyme DET2 (DE-ETIOLATED2), a steroid 5α-reductase. [, ] This step is essential for producing downstream BRs like campestanol. [] Mutations in the DET2 gene, as seen in the Arabidopsis det2 mutant and the Pharbitis nil Uzukobito mutant, lead to defective 5α-reduction, resulting in BR deficiency and dwarfism. []
Q2: How is 5α-cholestan-3-one metabolized in animal systems?
A2: In rat liver microsomes, 5α-cholestan-3-one is converted to 5α-cholestan-3β-ol by an NADPH-dependent 3β-hydroxysteroid dehydrogenase. [] This enzyme exhibits distinct characteristics compared to similar enzymes acting on C19 steroids, showing inactivity with NADH as a cofactor. [] Interestingly, the same microsomal preparations can catalyze the reverse reaction, oxidizing 5α-cholestan-3β-ol back to 5α-cholestan-3-one in the presence of oxygen and an NADP-generating system. [] Additionally, a 3α-hydroxysteroid dehydrogenase present in the microsomes can reduce 5α-cholestan-3-one to 5α-cholestan-3α-ol, albeit at a lower rate. []
Q3: What are the implications of 5α-reductase activity in human skin?
A3: In human skin, sebocytes play a key role in androgen homeostasis by expressing various enzymes involved in androgen metabolism, including 5α-reductase. [] Sebocytes exhibit both type 1 and type 2 17β-hydroxysteroid dehydrogenase activity, converting testosterone to androstenedione. [] Subsequently, type 1 5α-reductase, the predominant isoform in sebocytes, catalyzes the conversion of androstenedione to 5α-androstanedione. [] Inhibiting type 1 5α-reductase activity in sebocytes presents a potential therapeutic strategy for conditions like acne, as demonstrated by the dose-dependent suppression of sebum dihydrotestosterone by the selective type 1 inhibitor MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one). []
Q4: How does 5α-cholestan-3-one relate to the study of steroid metabolism in echinoderms?
A4: Research on starfish species like Asterias rubens and Solaster papposus has unveiled intriguing metabolic pathways involving 5α-cholestan-3-one. [] These echinoderms can convert injected [4(-14)C]cholest-5-en-3β-ol into labeled 5α-cholestan-3β-ol and 5α-cholest-7-en-3β-ol. [] Further investigation revealed that A. rubens could also transform 5α-[4(-14)C]cholestan-3β-ol into 5α-cholest-7-en-3β-ol, highlighting a metabolic route for the production of Δ7 sterols, characteristic of starfish. [] These findings provide valuable insights into the unique steroid metabolism of echinoderms and their evolutionary divergence in sterol biosynthesis.
Q5: What are some synthetic applications of 5α-cholestan-3-one in organic chemistry?
A5: 5α-Cholestan-3-one serves as a versatile starting material for synthesizing various derivatives with potential biological activities. For instance, it can be used to create thiazolyl derivatives of 5α-cholestane, a novel class of potent anti-inflammatory steroids. [] Additionally, 5α-cholestan-3-one can be incorporated into spiro-thiazolidinone structures, which are being investigated for various pharmacological properties. [] These examples demonstrate the utility of 5α-cholestan-3-one as a building block for developing new compounds with potential therapeutic applications.
Q6: Can you describe an example of how 5α-cholestan-3-one derivatives have been used to study specific chemical reactions?
A6: 5α-Cholestan-3-one derivatives have proven valuable in exploring unique chemical transformations. One study investigated the tandem β-fragmentation-hydrogen abstraction reaction of alkoxy radicals using a series of steroidal alcohols derived from 5α-cholestan-3-one. [] By strategically incorporating tertiary or hemiacetalic alcohol groups into the steroid framework, researchers were able to induce a controlled β-fragmentation of the alkoxy radicals generated upon irradiation. [] This fragmentation triggered a cascade reaction involving peroxidation and intramolecular hydrogen abstraction, ultimately leading to the formation of tetrahydrofurans or γ-lactones, depending on the substrate's structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

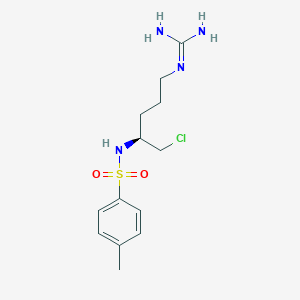
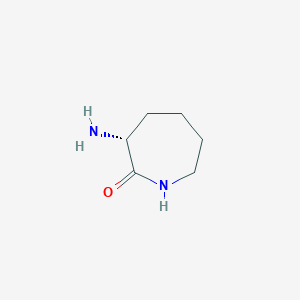

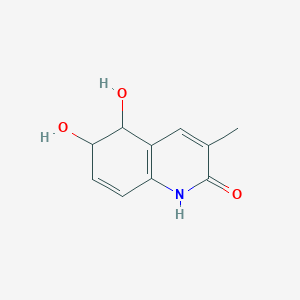
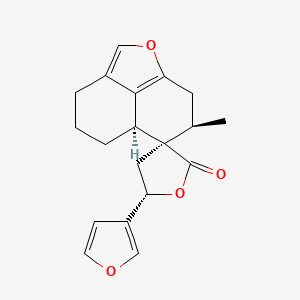


![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)


